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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline is a key organic intermediate, valuable in the
synthesis of pharmacologically active molecules. Its structure, combining an aniline moiety, a
sulfonamide linker, and an N-methylpiperazine group, makes it a versatile building block in
medicinal chemistry. Accurate structural confirmation and purity assessment are paramount for
its effective use in research and development. This guide provides a comprehensive analysis of
the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS)—used to characterize this compound. The causality behind experimental
choices and the logic of spectral interpretation are detailed to provide field-proven insights for
professionals in drug development.

Compound Identification

IUPAC Name 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline
CAS Number 21623-68-7[1][2][3][4]

Molecular Formula C11H17N302S[1][2][3][4]

Molecular Weight 255.34 g/mol [2][3][4]

Chemical Structure CN1CCN(CC1)S(=0)(=0)C2=CC=C(C=C2)N
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Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.
By probing the magnetic properties of atomic nuclei, it provides detailed information about the
chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-
[(4-Methyl-1-piperazinyl)sulfonyl]aniline, both *H and 3C NMR are indispensable for
confirming its complex structure.

'H NMR Spectroscopy: Mapping the Proton Environment

IH NMR provides a quantitative map of all hydrogen atoms in the molecule, revealing crucial
information about the distinct chemical environments of the aromatic, piperazine, methyl, and

amine protons.

A robust and reproducible protocol is critical for acquiring high-quality NMR data. The following
steps ensure sample purity and optimal spectrometer performance.
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'H NMR Sample Preparation Workflow

(

1. Weigh Sample
~5-10 mg of the compound

y

E

2. Select Solvent
0.6-0.7 mL of deuterated solvent
(e.g., DMSO-ds or CDCI3)

'

:

3. Dissolve Sample
Vortex or sonicate gently
to ensure complete dissolution

'

4. Add Standard (Optional)

'

5. Transfer to NMR Tube
Filter if particulates are present

'

:
:

Add TMS as an internal reference
(5 0.00 ppm)

6. Acquire Spectrum
Place in NMR spectrometer
and begin data acquisition

Click to download full resolution via product page

Caption: Workflow for preparing an NMR sample.

While a publicly available, peer-reviewed spectrum for this specific molecule is not readily

accessible, its *H NMR spectrum can be reliably predicted based on established chemical shift

principles and data from analogous structures like sulfanilamide and N-methylpiperazine.[5][6]
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Predicted Chemical

Assignment (Proton Multiplicit Integration
gnment (Proton) o1kt 3, ppm) i =

Aromatic (Ha) ~7.50 Doublet (d) 2H
Aromatic (Hb) ~ 6.65 Doublet (d) 2H
Aniline (-NHz2) ~6.05 Broad Singlet (br s) 2H
Piperazine (-CHz2-N- ]

~ 3.05 Triplet () 4H
SOz2)
Piperazine (-CH2-N- ]

~2.40 Triplet (t) 4H
CHs)
N-Methyl (-NCHs3) ~2.20 Singlet (s) 3H

o Aromatic Protons (Ha, Hb): The aniline ring protons are expected to appear as a classic
AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the
electron-withdrawing sulfonyl group (Ha) are deshielded and appear downfield (~7.50 ppm),
while the protons ortho to the electron-donating amino group (Hb) are shielded and appear
upfield (~6.65 ppm).

 Aniline Protons (-NHz2): The two protons of the primary amine will typically appear as a broad
singlet around 6.05 ppm. The broadness is due to quadrupole broadening from the nitrogen
atom and potential chemical exchange.

» Piperazine Protons: The piperazine ring exhibits two distinct sets of methylene protons. The
four protons adjacent to the sulfonyl group are deshielded and appear as a triplet around
3.05 ppm. The four protons adjacent to the N-methyl group are more shielded, appearing as
a triplet around 2.40 ppm. The triplet multiplicity arises from coupling to the adjacent
methylene protons.

» N-Methyl Protons (-NCHs): The three protons of the methyl group are in a unique
environment and will appear as a sharp singlet at approximately 2.20 ppm.

13C NMR Spectroscopy: Visualizing the Carbon
Backbone
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13C NMR spectroscopy complements *H NMR by providing a signal for each unique carbon
atom in the molecule, confirming the carbon framework and the presence of quaternary

carbons.

Assignment (Carbon) Predicted Chemical Shift (3, ppm)
Aromatic (C-S) ~152.0

Aromatic (C-NHz) ~129.5

Aromatic (CH, ortho to S) ~125.0

Aromatic (CH, ortho to N) ~112.5

Piperazine (-CH2-N-SOz2) ~52.5

Piperazine (-CH2-N-CHs) ~46.5

N-Methy!l (-NCHs) ~45.0

o Aromatic Carbons: Four distinct signals are expected for the aromatic ring. The two
guaternary carbons, one attached to the sulfonyl group (~152.0 ppm) and the other to the
amino group (~129.5 ppm), will have different chemical shifts due to the opposing electronic
effects of these substituents. The two sets of protonated carbons will also be distinct.

» Piperazine and Methyl Carbons: The aliphatic region will show three signals corresponding
to the two non-equivalent methylene carbons of the piperazine ring and the N-methyl carbon.
The carbons closer to the electron-withdrawing sulfonyl group will be further downfield.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present
in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency,
corresponding to its specific vibrational modes (e.g., stretching, bending).

Experimental Protocol: KBr Pellet Method

This solid-state method is a classic and reliable way to obtain high-quality IR spectra for
crystalline samples.
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IR KBr Pellet Preparation Workflow

1. Grind Sample
~1-2 mg of compound with
~100 mg of dry KBr powder

2. Form Pellet
Place mixture in a die and

apply high pressure (8-10 tons)

[ 3. Create Transparent Disc ]

Hold under vacuum to remove
trapped air, forming a clear pellet

l

4. Acquire Spectrum
Place pellet in the IR spectrometer

and collect the data

Click to download full resolution via product page
Caption: Workflow for IR analysis via the KBr pellet method.

Characteristic IR Absorption Bands

The IR spectrum of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline will display key absorption
bands confirming the presence of its defining functional groups.
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Frequency Range

Vibrational Mode Assignment Intensity
(cm~)
N-H Stretch
3450 - 3300 (asymmetric & Aniline -NH2 Medium-Strong
symmetric)
3050 - 3000 C-H Stretch Aromatic C-H Medium
Aliphatic (Piperazine, - )
2950 - 2800 C-H Stretch Medium-Strong
CHs)
1620 - 1580 C=C Stretch Aromatic Ring Strong
S=0 Asymmetric ]
1350 - 1310 Sulfonamide (-SO2-) Strong
Stretch
S=0 Symmetric Sulfonamide (-SO2-)
1170 - 1145 Strong
Stretch [7]
950 - 910 S-N Stretch Sulfonamide (S-N) Medium

e Aniline N-H Stretches: The presence of a primary amine is unequivocally confirmed by two
distinct bands in the 3450-3300 cm~1 region, corresponding to the asymmetric and
symmetric N-H stretching vibrations.

o Sulfonamide S=0 Stretches: The most characteristic feature of the sulfonamide group is the
presence of two very strong absorption bands for the asymmetric (~1330 cm~1) and
symmetric (~1160 cm~?) stretching of the S=0O bonds.[7] These intense peaks are a
definitive marker for the sulfonyl moiety.

e C-H Stretches: The spectrum will show aromatic C-H stretches just above 3000 cm~* and
aliphatic C-H stretches from the piperazine and methyl groups below 3000 cm~1.

e Aromatic C=C Stretches: Strong absorptions in the 1620-1580 cm~1 region confirm the
presence of the benzene ring.

Part 3: Mass Spectrometry (MS)
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Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers
structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Electrospray lonization (ESI)

ESl is a soft ionization technique ideal for polar, thermally labile molecules like the target
compound. It typically protonates the molecule, allowing for the determination of its molecular
weight.

o Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.qg.,
methanol or acetonitrile) with a small amount of acid (e.g., formic acid) to promote
protonation.

e Infusion: The solution is infused into the ESI source of the mass spectrometer.

« |onization: A high voltage is applied, creating a fine spray of charged droplets. The solvent
evaporates, leaving protonated molecular ions [M+H]* in the gas phase.

¢ Analysis: The ions are guided into the mass analyzer, which separates them based on their
m/z ratio.

Expected Mass Spectrum Data

e Calculated Monoisotopic Mass: 255.1041 g/mol

o Expected [M+H]* lon: m/z 256.1119

Proposed Fragmentation Pathway

Under collision-induced dissociation (CID) in MS/MS experiments, the protonated molecule
[M+H]* will fragment in a predictable manner. The analysis of these fragments helps to piece
together the molecular structure. A common fragmentation pathway for aromatic sulfonamides
involves the elimination of SO2.[8][9] Additionally, cleavage of the piperazine ring is a
characteristic fragmentation route.[10][11]
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Proposed ESI-MS Fragmentation Pathway

Fragment B Ring Cl Fragment C
m/z 100.1 g LeAVaYe | miz57.1

w [CsH12N]* [CaH/N]*
[M+H]*

Loss of CaHsN

m/z 256.1
\ Fragment A

m/z 157.1
[C7HoN2S]*

Click to download full resolution via product page
Caption: Key fragmentation steps for the protonated molecule.

e [M+H]* (m/z 256.1): This is the protonated molecular ion, confirming the molecular weight of
the compound.

e Fragment B (m/z 100.1): A major fragment resulting from the cleavage of the S-N bond,
releasing the stable N-methylpiperazine cation.

e Fragment A (m/z 157.1): Cleavage of the C-S bond between the phenyl ring and the sulfur
atom, leading to the 4-aminobenzenesulfonyl cation.

e Fragment C (m/z 57.1): A common fragment from the breakdown of the piperazine ring.

Conclusion

The collective application of tH NMR, 3C NMR, IR, and Mass Spectrometry provides an
unambiguous structural confirmation of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline. NMR
spectroscopy elucidates the precise arrangement of protons and carbons. IR spectroscopy
confirms the presence of key functional groups—the aniline amine, the sulfonamide, and
aliphatic moieties. Mass spectrometry verifies the molecular weight and provides corroborating
structural evidence through predictable fragmentation patterns. This comprehensive
spectroscopic profile serves as a crucial, self-validating reference for scientists and
researchers, ensuring the identity and quality of this important chemical intermediate in the
rigorous pipeline of drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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